1-(2H-1,3-Benzodioxol-5-yl)-3-methoxypropan-2-one
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Overview
Description
1-(2H-1,3-Benzodioxol-5-yl)-3-methoxypropan-2-one is an organic compound that features a benzodioxole ring fused with a methoxypropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-3-methoxypropan-2-one typically involves the reaction of 1,3-benzodioxole with methoxypropanone under controlled conditions. The reaction is usually catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2H-1,3-Benzodioxol-5-yl)-3-methoxypropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2H-1,3-Benzodioxol-5-yl)-3-methoxypropan-2-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-3-methoxypropan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 3′,4′-(Methylenedioxy)acetophenone
- 3′,4′-(Methylenedioxy)propiophenone
- 4-Benzo(1,3)dioxol-5-yl-butan-2-one
Uniqueness: 1-(2H-1,3-Benzodioxol-5-yl)-3-methoxypropan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
648413-89-2 |
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Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-methoxypropan-2-one |
InChI |
InChI=1S/C11H12O4/c1-13-6-9(12)4-8-2-3-10-11(5-8)15-7-14-10/h2-3,5H,4,6-7H2,1H3 |
InChI Key |
WPLMVQCVQZHCIE-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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